6-Maleimido-1-hexanal
Overview
Description
6-Maleimido-1-hexanal is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a light yellow oil that is soluble in chloroform and ethyl acetate . This compound is primarily used in biochemical research as a crosslinking agent due to its unique functional groups .
Mechanism of Action
Target of Action
6-Maleimido-1-hexanal is primarily used in biochemical research as a crosslinking agent . Its main targets are thiol groups on proteins . These thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in molecules such as cysteine, an amino acid that is a building block of proteins.
Mode of Action
The compound contains a maleimide group , which can react with the thiol groups on proteins to form a covalent bond . This reaction results in a stable and irreversible protein-protein or protein-peptide linkage . This ability to form covalent bonds with proteins makes it a valuable tool in the study of protein structure and function.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body
Result of Action
The result of this compound’s action is the formation of stable and irreversible protein-protein or protein-peptide linkages . This can lead to changes in protein structure and function, which can have various molecular and cellular effects depending on the specific proteins involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -80° C .
Biochemical Analysis
Biochemical Properties
6-Maleimido-1-hexanal plays a significant role in biochemical reactions. It is commonly used for labeling proteins and other biomolecules . The maleimide group of this compound has high selectivity for thiols, making it a useful tool for site-specific protein modification and crosslinking .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups on proteins. The maleimide group of this compound reacts with thiol groups to form a covalent bond, creating a stable and irreversible protein-protein or protein-peptide linkage .
Temporal Effects in Laboratory Settings
It is known to be soluble in chloroform and ethyl acetate , and it is recommended to be stored at -80° C .
Preparation Methods
6-Maleimido-1-hexanal can be synthesized through various synthetic routes. One common method involves the reaction of maleimide with hexanal under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as chloroform or ethyl acetate . The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
6-Maleimido-1-hexanal undergoes several types of chemical reactions, including:
Scientific Research Applications
6-Maleimido-1-hexanal has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
6-Maleimido-1-hexanal is unique due to its combination of a maleimide group and an aldehyde group. Similar compounds include:
6-Maleimidohexanoic acid: This compound also contains a maleimide group but has a carboxylic acid group instead of an aldehyde group.
N-(6-Maleimidocaproyl)hydrazide: This compound contains a maleimide group and a hydrazide group, making it useful for different types of bioconjugation reactions.
These similar compounds highlight the versatility of maleimide-containing compounds in various applications.
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624864 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-37-2 | |
Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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